molecular formula C24H21NO2 B2567437 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione CAS No. 81959-71-9

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione

Cat. No. B2567437
CAS RN: 81959-71-9
M. Wt: 355.437
InChI Key: JHVWDTZRSZFXBB-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione, commonly known as DMPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DMPPI belongs to the class of pyridine derivatives and is known for its potential therapeutic applications due to its unique chemical structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is synthesized by reactions involving various reagents and conditions, demonstrating its chemical versatility and potential applications in material science and organic chemistry. For instance, a compound with a similar structure was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine, indicating a methodology that could potentially apply to the synthesis of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione (Asiri & Khan, 2011).

Tautomeric and Structural Studies

  • Some compounds closely related to the chemical demonstrate interesting tautomeric behaviors and structural properties. For example, adducts of dimedone and phenalen-1,3-dione with pyridine carboxaldehyde exhibit different tautomeric structures in solid state and solution, which may be relevant for the tautomeric study of the compound (Sigalov et al., 2011).

Fluorescent and Photonic Properties

  • Derivatives structurally similar to 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione demonstrate significant photonic and fluorescent properties, making them potential candidates for use in Organic Light-Emitting Diodes (OLEDs) and other photonic devices. Such properties are indicative of the compound's potential application in the development of novel materials for electronic and photonic technology (Lei et al., 2016).

Catalytic Applications

  • Compounds with a core structure of 1H-indene-1,3(2H)-dione are used in catalytic processes to produce a variety of derivatives, indicating potential catalytic applications of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione in synthetic organic chemistry (Ghashang et al., 2017).

Spectroscopic and Electrochemical Properties

  • The push-pull chromophores structurally related to the compound demonstrate interesting spectroscopic and electrochemical properties, relevant for the development of materials with specific electronic or photonic functionalities. Such insights could guide the exploration of the electronic and photonic applications of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione (Bogdanov et al., 2019).

Ultrasound-Assisted Synthesis

  • The ultrasound-assisted synthesis method could be relevant for the compound, considering similar structures have been synthesized using this method. This indicates potential for efficient and green synthetic routes for the compound (Ghahremanzadeh et al., 2011).

properties

IUPAC Name

2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2/c1-16-14-19(22-23(26)20-10-6-7-11-21(20)24(22)27)15-17(2)25(16)13-12-18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVWDTZRSZFXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione

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